molecular formula C22H27ClF2O4 B1672918 Halobetasol CAS No. 98651-66-2

Halobetasol

Cat. No.: B1672918
CAS No.: 98651-66-2
M. Wt: 428.9 g/mol
InChI Key: LEHFPXVYPMWYQD-XHIJKXOTSA-N
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Mechanism of Action

Target of Action

Halobetasol, also known as Ulobetasol, is a synthetic corticosteroid used topically for dermatological purposes . It primarily targets cytoplasmic corticosteroid receptors located in both dermal and intradermal cells .

Mode of Action

This compound interacts with its primary targets, the cytoplasmic corticosteroid receptors, to activate gene expression of anti-inflammatory proteins . This interaction results in the depression of the formation, release, and activity of endogenous chemical mediators of inflammation such as kinins, histamine, liposomal enzymes, and prostaglandins . This is achieved through the induction of phospholipase A2 inhibitory proteins, also known as lipocortins .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of phospholipase A2, which leads to the sequential inhibition of the release of arachidonic acid . Arachidonic acid is a precursor for the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes . By inhibiting its release, this compound effectively suppresses these inflammatory pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve several factors. The percutaneous absorption of this topical corticosteroid is dependent on factors such as the integrity of the epidermal barrier, the formulation of the drug, and the use of occlusive dressings . Less than 6% of a topically applied dose of this compound enters circulation within 96 hours . Once absorbed, this compound is primarily metabolized in the liver and excreted in urine .

Result of Action

The result of this compound’s action at the molecular and cellular level is the reduction of inflammation and pruritus (itching) in dermatological conditions . This is achieved through its anti-inflammatory, antipruritic, and vasoconstrictive properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extent of percutaneous absorption, which affects the drug’s bioavailability, can be influenced by the integrity of the skin (intact vs abraded skin), the formulation of the drug, and the use of occlusive dressings . Furthermore, the stability of this compound can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Halobetasol propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to cytoplasmic corticosteroid receptors located in both dermal and intra-dermal cells . This binding leads to the activation of specific genes that produce anti-inflammatory proteins while inhibiting the expression of pro-inflammatory genes. The interaction of this compound propionate with these receptors is crucial for its therapeutic effects.

Cellular Effects

This compound propionate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound propionate can inhibit the release of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation . Additionally, it can suppress the activity of immune cells like T-lymphocytes and macrophages, which are involved in the inflammatory response.

Molecular Mechanism

The molecular mechanism of this compound propionate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression . This regulation includes the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. This compound propionate also inhibits the activity of phospholipase A2, an enzyme involved in the synthesis of inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound propionate change over time. The compound is relatively stable under various conditions, but it can degrade when exposed to hydrolytic, oxidative, photolytic, and thermal stress . Long-term studies have shown that this compound propionate maintains its anti-inflammatory effects over extended periods, although its potency may decrease slightly due to degradation.

Dosage Effects in Animal Models

The effects of this compound propionate vary with different dosages in animal models. At low doses, it effectively reduces inflammation without causing significant adverse effects. At high doses, this compound propionate can lead to toxic effects such as skin thinning, adrenal suppression, and systemic absorption . These threshold effects highlight the importance of using appropriate dosages to balance efficacy and safety.

Metabolic Pathways

This compound propionate is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites . These metabolites are then excreted through the kidneys. The metabolic pathways of this compound propionate ensure its clearance from the body, preventing accumulation and potential toxicity.

Transport and Distribution

This compound propionate is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . It can penetrate the stratum corneum of the skin and reach the deeper layers where it exerts its effects. The distribution of this compound propionate is influenced by factors such as skin permeability and the presence of binding proteins that facilitate its localization.

Subcellular Localization

The subcellular localization of this compound propionate is primarily in the cytoplasm and nucleus of target cells . It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. In the nucleus, this compound propionate regulates gene expression by interacting with specific DNA sequences. This subcellular localization is essential for its anti-inflammatory and immunosuppressive effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Halobetasol propionate is synthesized through a multi-step chemical process. The synthesis involves the introduction of halogen atoms (chlorine and fluorine) into the steroid backbone, followed by esterification with propionic acid. The key steps include:

Industrial Production Methods

Industrial production of this compound propionate involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Halobetasol propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound propionate .

Scientific Research Applications

Halobetasol propionate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Halobetasol propionate is often compared with other high-potency corticosteroids such as clobetasol propionate and betamethasone dipropionate. While all these compounds are effective in treating inflammatory skin conditions, this compound propionate is unique due to its higher potency and longer duration of action .

Similar Compounds

Conclusion

This compound propionate is a highly potent corticosteroid with significant applications in dermatology and scientific research. Its unique chemical structure and high potency make it a valuable compound for treating inflammatory skin conditions and studying the effects of corticosteroids on cellular processes.

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHFPXVYPMWYQD-XHIJKXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60243759
Record name Halobetasol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Ulobetasol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit phospholipase 2 and neutrophil apoptosis and demargination, resulting in decreased formation of arachidonic acid derivatives. They also inhibit NF-Kappa B and other inflammatory transcription factors while promoting anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels.
Record name Ulobetasol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

98651-66-2
Record name Halobetasol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98651-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halobetasol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098651662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulobetasol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Halobetasol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOBETASOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P6159HM7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

200-216
Record name Ulobetasol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does halobetasol propionate exert its anti-inflammatory effects?

A1: this compound propionate is a synthetic topical corticosteroid classified as "superpotent." [] It diffuses across cell membranes and binds to cytoplasmic corticosteroid receptors within dermal and intradermal cells. [] This interaction activates the expression of anti-inflammatory proteins, primarily through the glucocorticoid response element. [] One crucial downstream effect is the induction of phospholipase A2 inhibitory proteins, which prevent the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. [] By reducing the production of these mediators, this compound propionate effectively diminishes inflammation, erythema, and pruritus. []

Q2: Does this compound propionate affect epidermal cell activity?

A2: Yes, this compound propionate, like other glucocorticoids, influences epidermal cell activity. It inhibits fibroblasts from producing collagen and elastin fibers, essential components for maintaining skin tautness, especially during rapid growth. [] This inhibition can lead to a lack of structural support, potentially causing dermal and epidermal tearing, a risk factor for striae formation. []

Q3: What is the molecular formula and weight of this compound propionate?

A3: The molecular formula for this compound propionate is C25H31ClO6F, and its molecular weight is 484.95 g/mol.

Q4: What is known about the compatibility of this compound propionate with other topical agents?

A4: this compound propionate has demonstrated compatibility with certain topical agents. Notably, it remains stable when mixed with calcipotriene, another common psoriasis treatment, for up to two weeks. [] This compatibility allows for the combined use of these agents, potentially offering enhanced therapeutic benefits. [] Conversely, mixing calcipotriene with some other topical preparations can lead to its inactivation, highlighting the importance of careful formulation considerations. []

Q5: Has this compound propionate shown compatibility with ammonium lactate, and what are the potential benefits?

A5: Research indicates that this compound propionate is compatible with ammonium lactate. [] Importantly, ammonium lactate has shown promise in preventing or reducing cutaneous atrophy, a potential side effect of topical corticosteroid use. [] This protective effect is attributed to ammonium lactate's ability to preserve dermal ground substance and mitigate steroid-induced epidermal thinning. [] Consequently, combining this compound propionate with ammonium lactate may offer a strategy to maintain treatment efficacy while potentially mitigating this adverse effect. []

Q6: How does the chemical structure of this compound propionate contribute to its potency as a topical corticosteroid?

A6: this compound propionate is classified as an ultra-high potency topical corticosteroid. [] Its structure includes a fluorine atom at the 6α position and a chlorine atom at the 9α position. [] These halogen substitutions, particularly the fluorine at the 6α position, significantly enhance its glucocorticoid receptor binding affinity and, consequently, its potency compared to other corticosteroids. []

Q7: Do different formulations of this compound propionate exhibit varying potencies?

A7: The vehicle used in a topical formulation significantly influences the potency of this compound propionate. [] Highly occlusive vehicles, like ointments, enhance its percutaneous absorption by increasing stratum corneum hydration. [] This enhanced absorption leads to a higher concentration of the drug reaching target cells, thereby increasing its potency compared to less occlusive vehicles like creams or lotions. []

Q8: Are there formulation strategies to improve the delivery and efficacy of this compound propionate?

A8: Yes, novel formulation strategies using polymeric emulsion technology have been explored to enhance the delivery and efficacy of this compound propionate. [] This technology allows for the uniform delivery of optimally sized drug particles onto the skin surface. [, ] The polymeric matrix and emulsion in these formulations not only keep the skin hydrated but also facilitate more efficient delivery of this compound propionate into the epidermis. [, ]

Q9: How does this compound propionate lotion compare to this compound propionate cream in terms of hydration?

A9: A double-blinded study comparing this compound propionate 0.05% lotion to this compound propionate 0.05% cream revealed that the lotion provided superior skin hydration. [] This difference is attributed to the formulation characteristics of the lotion, which led to a faster onset and higher level of moisturization compared to the cream. [] Notably, neither formulation demonstrated significant occlusive properties. [] This finding suggests that the enhanced hydration observed with the lotion is likely due to its formulation components rather than an occlusive effect. []

Q10: Does topical application of this compound propionate lead to systemic absorption?

A10: While topical application primarily targets localized areas, studies indicate that a small amount of this compound propionate can enter systemic circulation. [] Research suggests that less than 6% of the applied dose reaches the bloodstream within 96 hours of application. [] The extent of absorption may vary depending on factors such as the area of application, the condition of the skin barrier, and the type of vehicle used in the formulation. []

Q11: What is the efficacy of this compound propionate in treating plaque psoriasis compared to other topical corticosteroids?

A12: Clinical trials have consistently demonstrated the efficacy of this compound propionate in treating plaque psoriasis. [, , , , , , , ] In a multicenter, randomized, double-blind study, this compound propionate 0.01% lotion proved statistically superior to vehicle in reducing psoriasis severity, as measured by the Investigator's Global Assessment (IGA) score. [] This improvement was observed as early as week 2 and sustained throughout the 8-week treatment period. [] Furthermore, this compound propionate 0.01% lotion demonstrated comparable efficacy to a higher concentration, this compound propionate 0.05% cream, in achieving treatment success, reducing psoriasis signs (erythema, plaque elevation, and scaling), and improving body surface area (BSA) after two weeks of treatment. []

Q12: Has this compound propionate shown effectiveness in treating palmoplantar psoriasis, a particularly challenging form of the disease?

A13: Yes, a recent open-label, investigator-initiated trial investigated the effectiveness of a fixed-combination topical lotion containing this compound propionate 0.01% and tazarotene 0.045% in treating palmoplantar psoriasis. [] Results showed significant improvement in disease severity as assessed by the Palmoplantar Physician Global Assessment score. [] This finding suggests that the combined action of this compound propionate and tazarotene may be beneficial in managing this challenging psoriasis subtype. []

Q13: What analytical techniques are commonly employed for quantifying this compound propionate and its potential impurities in pharmaceutical formulations?

A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for quantifying this compound propionate and its impurities in various formulations. [, , , , ] The selection of specific columns, mobile phases, and detection wavelengths may vary depending on the desired sensitivity, selectivity, and the complexity of the sample matrix. [, , , , ]

Q14: What parameters are essential for validating analytical methods used to quantify this compound propionate and its impurities?

A15: Analytical methods used for quantifying this compound propionate and its impurities must undergo rigorous validation to ensure accurate and reliable results. [] Key validation parameters include:

  • Specificity: The method should be capable of differentiating this compound propionate from other components in the formulation and potential degradation products. []
  • Linearity: A linear relationship should exist between the concentration of this compound propionate and the analytical response over a defined concentration range. []
  • Accuracy: The method should provide results close to the true value of this compound propionate in the sample. []
  • Precision: The method should yield consistent results with minimal variation between repeated measurements. []
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of this compound propionate that can be reliably detected and quantified, respectively. []

Q15: Are there alternative topical treatments for psoriasis, and how does this compound propionate compare?

A16: Yes, several alternative topical treatments exist for psoriasis, each with its mechanism of action and potency. [, , , ]

  • Calcipotriol (Calcipotriene): This vitamin D analogue inhibits keratinocyte proliferation and promotes differentiation, making it effective in treating plaque psoriasis. [] It is often used in combination with this compound propionate for enhanced efficacy and potentially reduced side effects. []
  • Tazarotene: A retinoid that normalizes keratinocyte differentiation and reduces inflammation. [, , , ] It is available in various formulations, including a fixed-dose combination with this compound propionate, which has shown promising results in clinical trials. [, , , ]
  • Tacrolimus: A calcineurin inhibitor that suppresses T-cell activation, effectively reducing inflammation. [, ] While effective, tacrolimus may have a slower onset of action compared to this compound propionate. []

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